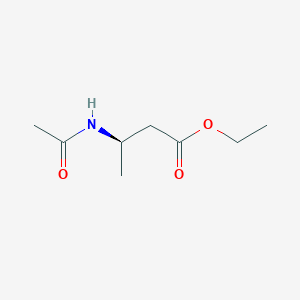

Ethyl (3R)-3-acetamidobutanoate

説明

Ethyl (3R)-3-acetamidobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetamido group, and a butanoate moiety

準備方法

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-acetamidobutanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-acetamidobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps, such as distillation or crystallization, to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Ethyl (3R)-3-acetamidobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (3R)-3-acetamidobutanoic acid and ethanol.

Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: (3R)-3-acetamidobutanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl (3R)-3-acetamidobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The ester is employed in the production of fine chemicals and as a building block for various industrial processes.

作用機序

The mechanism of action of ethyl (3R)-3-acetamidobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo enzymatic hydrolysis to release (3R)-3-acetamidobutanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Ethyl (3R)-3-acetamidobutanoate can be compared with other similar esters, such as ethyl acetate and ethyl butanoate. While these compounds share a common ester functional group, this compound is unique due to the presence of the acetamido group and the specific stereochemistry at the 3-position. This uniqueness imparts distinct chemical and biological properties to the compound.

List of Similar Compounds

Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.

Ethyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.

Methyl butanoate: Similar to ethyl butanoate but with a methyl group instead of an ethyl group.

生物活性

Ethyl (3R)-3-acetamidobutanoate, a compound with the molecular formula , has garnered interest for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an acetamide derivative. Its structure features an ethyl ester group, an acetamido substituent, and a butanoate backbone, which contribute to its biological properties. The compound's stereochemistry at the 3-position is crucial for its activity.

Research indicates that this compound exhibits significant interactions with various biological targets:

- Phospholipase A2 (PLA2) Activity : Studies have shown that this compound can modulate PLA2 activity, which is essential for membrane phospholipid metabolism and inflammatory responses. Inhibition of PLA2 can lead to decreased production of arachidonic acid and subsequent inflammatory mediators .

- Corticosterone Secretion : The compound influences the secretion of corticosterone, a hormone involved in stress responses and metabolic regulation. This suggests a role in neuroendocrine signaling pathways .

1. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties by inhibiting PLA2 activity. This inhibition can reduce the levels of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

2. Neuroprotective Potential

The modulation of corticosterone levels indicates potential neuroprotective effects. By regulating stress hormones, this compound may help mitigate neurodegenerative processes linked to chronic stress.

Case Study 1: In Vitro Analysis

A study conducted on cell lines demonstrated that this compound significantly reduced PLA2 activity by approximately 50% at concentrations of 100 µM. This reduction was associated with decreased production of inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study 2: Animal Model

In an animal model of induced inflammation, administration of this compound resulted in a notable decrease in paw edema and inflammatory cell infiltration compared to control groups. This effect was attributed to the compound's ability to inhibit the PLA2-mediated release of arachidonic acid.

Data Table: Summary of Biological Activities

| Activity | Mechanism | Effect |

|---|---|---|

| PLA2 Inhibition | Competitive binding to PLA2 | Decreased inflammatory mediator production |

| Corticosterone Modulation | Regulation of neuroendocrine signaling | Potential neuroprotective effects |

| Anti-inflammatory Activity | Reduction in pro-inflammatory cytokines | Decreased edema and inflammation |

特性

IUPAC Name |

ethyl (3R)-3-acetamidobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGFASTXESCOHX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462233 | |

| Record name | CTK4D9680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187989-67-9 | |

| Record name | CTK4D9680 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。